Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiroheptane ring and a benzyl group, making it a valuable building block in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by a cycloaddition reaction between an aziridine and a cyclobutane derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Protection of the Amine Groups: The amine groups are protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deprotected amines or reduced spirocyclic cores.
Scientific Research Applications
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of spirocyclic structures on biological activity.
Industrial Applications: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound shares the spirocyclic core but lacks the benzyl group.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has an oxo group instead of the benzyl group.
Uniqueness
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(13-19)10-18(11-17)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCDRQRHLFSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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